8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
Overview
Description
8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[b][1,4]oxazine core, which is a bicyclic structure containing both oxygen and nitrogen atoms, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzo[b][1,4]oxazine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminophenol derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate halide (e.g., bromoethylamine) reacts with the benzo[b][1,4]oxazine intermediate.
Hydroxylation: The hydroxyl group at the 5-position can be introduced through selective oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the oxazine ring to a more saturated structure.
Substitution: The aminoethyl group can participate in substitution reactions, where the amino group can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a more saturated oxazine ring structure.
Scientific Research Applications
8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions, while the oxazine ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
- 5-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2-Aminoethyl-5-hydroxybenzo[b][1,4]oxazine
Uniqueness
Compared to similar compounds, 8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is unique due to the presence of both the aminoethyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
8-(2-aminoethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c11-4-3-6-1-2-7(13)9-10(6)15-5-8(14)12-9;/h1-2,13H,3-5,11H2,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMULFZNMRCEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2O1)CCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736116 | |
Record name | 8-(2-Aminoethyl)-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035229-35-6 | |
Record name | 8-(2-Aminoethyl)-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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